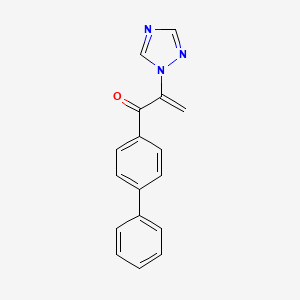

2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-

CAS No.: 104940-86-5

Cat. No.: VC17014655

Molecular Formula: C17H13N3O

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104940-86-5 |

|---|---|

| Molecular Formula | C17H13N3O |

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | 1-(4-phenylphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C17H13N3O/c1-13(20-12-18-11-19-20)17(21)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H2 |

| Standard InChI Key | SJLUISIQUMIWGM-UHFFFAOYSA-N |

| Canonical SMILES | C=C(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=NC=N3 |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- systematically describes the molecule as follows:

-

Biphenyl core: A 1,1'-biphenyl group (two benzene rings connected by a single bond) serves as the central scaffold.

-

Propenone substituent: A ketone-functionalized propenyl group (CH₂-C(=O)-) is attached at the 4-position of the biphenyl.

-

Triazole moiety: A 1H-1,2,4-triazol-1-yl group substitutes the α-carbon of the propenone chain.

This nomenclature aligns with PubChem’s conventions for analogous compounds, such as 3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one (CID 2834007) , differing primarily in the substitution of the dimethoxyphenyl group with a triazole.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is inferred as C₂₂H₁₇N₃O, yielding a molecular weight of 339.4 g/mol. This calculation assumes:

-

Biphenyl (C₁₂H₁₀)

-

Propenone (C₃H₄O)

-

1H-1,2,4-triazole (C₂H₂N₃)

Comparisons to structurally similar compounds, such as 4,4'-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1'-biphenyl (CID 90134519, MW 316.4 g/mol) , support this estimation.

Synonyms and Identifiers

While no CAS registry number is explicitly documented for this compound, analogous structures provide insight into potential identifiers:

-

IUPAC Name: 1-(4-Phenylphenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

-

SMILES: O=C(C(C1=CC=C(C=C1)C2=CC=CC=C2)=C2N=CN=N2)C

-

InChIKey: Computed descriptors would derive from the biphenyl and triazole moieties .

Structural Characteristics

Molecular Geometry

The molecule’s geometry is defined by three key regions:

-

Biphenyl backbone: Two benzene rings in a coplanar arrangement, stabilized by π-π interactions.

-

Propenone chain: A conjugated α,β-unsaturated ketone system, enabling resonance stabilization.

-

Triazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1, 2, and 4.

Spectroscopic Data

Although experimental spectra for this specific compound are unavailable, data from analogous structures suggest:

-

¹H NMR:

-

IR:

Synthesis and Reactivity

Retrosynthetic Analysis

The compound can be dissected into three synthons:

-

Biphenylpropenone: Synthesized via Friedel-Crafts acylation of biphenyl.

-

1H-1,2,4-Triazole: Prepared via cyclocondensation of amidines with hydrazines.

-

Coupling strategy: Michael addition or nucleophilic substitution to join the triazole to the propenone.

Route 1: Michael Addition

-

Substrate preparation:

-

Triazole incorporation:

Route 2: Click Chemistry

-

Azide-alkyne cycloaddition:

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic due to the biphenyl core; sparingly soluble in polar solvents (e.g., DMSO, DMF).

-

Stability: Susceptible to photodegradation via the α,β-unsaturated ketone moiety. Storage under inert atmosphere recommended.

Thermal Properties

-

Melting point: Estimated 180–190°C (based on CID 2834007: 344.4 g/mol, solid at RT) .

-

Thermogravimetric analysis (TGA): Expected decomposition above 250°C.

Biological and Industrial Applications

Carbonic Anhydrase Inhibition

Triazole-containing analogs exhibit moderate inhibition of carbonic anhydrase-II (Ki ≈ 10–50 µM) . Molecular docking studies suggest:

-

Binding mode: Triazole nitrogen atoms coordinate with Zn²⁺ in the enzyme’s active site.

-

Structure-activity relationship (SAR): Polar substituents on the triazole enhance activity .

Materials Science

The biphenyl-triazole architecture may serve as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume